Tnks-2-IN-2

Tankyrase inhibition Enzymatic assay TNKS2 selectivity

Tnks-2-IN-2 (CAS 2719726-91-5) is a selective TNKS2 inhibitor (IC50 22 nM) with ≥98% purity. Unlike dual TNKS1/2 inhibitors (XAV939, G007-LK), this compound minimizes off-target Wnt pathway effects. Ideal for TNKS2-dependent cancer models (colon, lung, breast). Modern 3,4,5-trimethoxyphenyl amide scaffold. Request quote for bulk research quantities.

Molecular Formula C26H23N3O6
Molecular Weight 473.5 g/mol
Cat. No. B12372928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnks-2-IN-2
Molecular FormulaC26H23N3O6
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C4C3=O
InChIInChI=1S/C26H23N3O6/c1-33-21-12-15(13-22(34-2)24(21)35-3)25(31)28-16-8-10-17(11-9-16)29-26(32)19-14-27-20-7-5-4-6-18(20)23(19)30/h4-14H,1-3H3,(H,27,30)(H,28,31)(H,29,32)
InChIKeyQTUNARPUEKECCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tnks-2-IN-2: Baseline Characteristics of a Selective TNKS2 Inhibitor for Wnt/β-Catenin Research


Tnks-2-IN-2 (CAS: 2719726-91-5) is a potent and selective small-molecule inhibitor of Tankyrase 2 (TNKS2), a member of the PARP family (also known as PARP5B) that regulates Wnt/β-catenin signaling, telomere maintenance, and DNA damage repair . The compound exhibits an IC50 of 22 nM against TNKS2 in enzymatic assays and is commercially available with a purity exceeding 98% . This compound originates from a structure-based drug design effort aimed at developing TNKS2-directed inhibitors [1].

Why Tnks-2-IN-2 Is Not Interchangeable with Generic Tankyrase Inhibitors


Tankyrase inhibitors are not a uniform class; they differ substantially in target selectivity (TNKS1 vs. TNKS2 vs. PARP family), enzymatic potency, and functional outcomes . Tnks-2-IN-2 is explicitly described as a TNKS2-selective inhibitor, whereas many widely used tankyrase inhibitors (e.g., XAV939, G007-LK) exhibit dual TNKS1/2 inhibition or different selectivity profiles . Interchanging compounds without considering these differences can lead to divergent Wnt pathway suppression, off-target PARP engagement, or inconsistent cellular responses, particularly in models where TNKS1 and TNKS2 have non-redundant biological roles [1].

Quantitative Differentiation of Tnks-2-IN-2 from Closest Tankyrase Analogs


Enzymatic Potency: Tnks-2-IN-2 TNKS2 IC50 Compared to TNKS-2-IN-1 and TNKS1/2-IN-2

Tnks-2-IN-2 inhibits TNKS2 with an IC50 of 22 nM . In contrast, the related compound TNKS-2-IN-1 exhibits substantially weaker inhibition of TNKS2, with an IC50 of 1100 nM . The compound TNKS1/2-IN-2 shows IC50 values of 4 nM for TNKS1 and 63 nM for TNKS2, representing a different selectivity profile with approximately 3-fold lower potency against TNKS2 compared to Tnks-2-IN-2 . This positions Tnks-2-IN-2 as a potent and TNKS2-biased inhibitor within its structural series.

Tankyrase inhibition Enzymatic assay TNKS2 selectivity

Selectivity Profile Inference: Tnks-2-IN-2 vs. Broad-Spectrum TNKS1/2 Inhibitors

Tnks-2-IN-2 is consistently described as a selective inhibitor of TNKS2, although quantitative selectivity data against TNKS1 or other PARP family members is not publicly available . In contrast, TNKS-2-IN-3 (Compound 5) provides a defined selectivity benchmark: IC50 of 0.3 nM for TNKS2 with >20-fold selectivity over TNKS1 and >100-fold selectivity over PARP1/2 . XAV939, a widely used benchmark, exhibits IC50 values of 11 nM for TNKS1 and 4 nM for TNKS2, with documented PARP family selectivity . Tnks-2-IN-2 occupies a distinct position in the tankyrase inhibitor landscape as a TNKS2-biased compound with nanomolar potency, though the absence of published selectivity data represents a critical gap in its differentiation profile [1].

Selectivity profiling TNKS1 vs TNKS2 PARP family

Purity Specification and Reproducibility: Tnks-2-IN-2 Compared to Commercial Benchmarks

Tnks-2-IN-2 is commercially offered with a purity specification of ≥98% (HPLC) or 99.47% depending on the vendor . This purity level is comparable to or exceeds that of commonly procured tankyrase inhibitors: XAV939 is available at >98% purity , and TNKS-2-IN-3 is also offered at >98% purity . The availability of multiple vendors with verified purity data supports experimental reproducibility and reduces batch-to-batch variability risk.

Compound purity Reproducibility Procurement specification

Structural Novelty and Design Rationale: Tnks-2-IN-2 as a TNKS2-Directed Scaffold

Tnks-2-IN-2 was developed through a structure-based drug design program specifically targeting TNKS2, as reported in the primary publication by Zhang et al. (2023) [1]. The compound (C26H23N3O6, MW 473.48) incorporates a 3,4,5-trimethoxyphenyl amide motif linked to an indole-2-carboxamide core . In contrast, XAV939 (C14H11F3N2OS, MW 312.31) is a thiopyranopyrimidinone scaffold , and TNKS-2-IN-3 represents a distinct chemotype with sub-nanomolar TNKS2 potency . The structural divergence from older tankyrase inhibitor scaffolds suggests potential differences in binding mode, off-target profile, and intellectual property position.

Structure-based drug design Chemical scaffold TNKS2-directed inhibitor

Recommended Research Applications for Tnks-2-IN-2 Based on Quantitative Evidence


TNKS2-Selective Wnt/β-Catenin Pathway Modulation in Cancer Cell Lines

Tnks-2-IN-2 is suitable for studying TNKS2-dependent Wnt/β-catenin signaling regulation in cancer models where TNKS1 inhibition is either not required or intentionally minimized . Its 22 nM TNKS2 IC50 provides nanomolar potency without the sub-nanomolar activity of ultra-potent inhibitors like TNKS-2-IN-3, allowing dose-response studies across a broader concentration range . The compound has been specifically cited for potential anti-tumor activity in colon, lung, and breast cancer research contexts [1].

Comparative SAR Studies of TNKS2-Directed Inhibitor Chemotypes

As a structurally distinct TNKS2-selective inhibitor originating from a 2023 drug design campaign, Tnks-2-IN-2 represents a modern scaffold that differs from legacy tankyrase inhibitors such as XAV939 and G007-LK . Researchers engaged in structure-activity relationship (SAR) exploration or chemotype diversification of tankyrase inhibitors may employ Tnks-2-IN-2 as a representative of the 3,4,5-trimethoxyphenyl amide class , enabling side-by-side comparisons with thiopyranopyrimidinone (XAV939) and quinazolinone (Tankyrase-IN-2) scaffolds [1].

Biochemical Assays Requiring >98% Purity Tankyrase Inhibitors

For enzymatic and biophysical assays where compound purity directly impacts data interpretability, Tnks-2-IN-2 is commercially available with verified purity specifications of ≥98% to 99.47% across multiple vendors . This meets or exceeds the purity standards of widely used tankyrase inhibitors such as XAV939 (>98%) [1] and TNKS-2-IN-3 (>98%) , ensuring that assay results are not confounded by impurities or degradation products.

Mechanistic Studies Requiring TNKS2 Inhibition Without Defined TNKS1 Cross-Reactivity Data

Tnks-2-IN-2 is appropriate for experimental designs where TNKS2 inhibition is the primary objective and quantitative TNKS1 selectivity data is not a critical requirement . The compound is consistently marketed as TNKS2-selective, although the absence of published selectivity ratios against TNKS1 or PARP family members limits its utility in experiments demanding precise off-target quantification . In such cases, researchers requiring defined selectivity should consider TNKS-2-IN-3 (>20-fold TNKS2 vs TNKS1 selectivity) [1] or XAV939 (documented PARP family selectivity profile) .

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